molecular formula C21H19N B8205630 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline

Cat. No.: B8205630
M. Wt: 285.4 g/mol
InChI Key: CNXDEKQQYVBIQH-UHFFFAOYSA-N
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Description

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline is a chemical compound that belongs to the class of fluorene derivatives. It has gained significant attention in scientific research due to its diverse range of applications in various fields. This compound is known for its unique structural properties, which make it a valuable material in organic electronics and other advanced technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where 9,9-dimethylfluorene is reacted with aniline in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography-free synthesis to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted fluorene derivatives .

Scientific Research Applications

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline has a wide range of scientific research applications, including:

    Organic Electronics: It is used as a hole transport material in organic solar cells and light-emitting diodes due to its excellent charge transport properties.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biological Research:

Mechanism of Action

The mechanism of action of 4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline involves its interaction with molecular targets and pathways related to its electronic properties. In organic electronics, it functions as a hole transport material by facilitating the movement of positive charges through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization and transport .

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)aniline: Another fluorene derivative with similar electronic properties.

    9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: Used in organic synthesis and material science.

    4,4′-(9H-fluorene-9-yl-dimethoxy)diphthalonitrile: A compound with applications in material science.

Uniqueness

4-(9,9-Dimethyl-9H-fluoren-2-yl)aniline stands out due to its specific structural features that provide unique electronic properties, making it highly suitable for applications in organic electronics and advanced materials. Its ability to undergo various chemical reactions also adds to its versatility in scientific research.

Properties

IUPAC Name

4-(9,9-dimethylfluoren-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-21(2)19-6-4-3-5-17(19)18-12-9-15(13-20(18)21)14-7-10-16(22)11-8-14/h3-13H,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXDEKQQYVBIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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